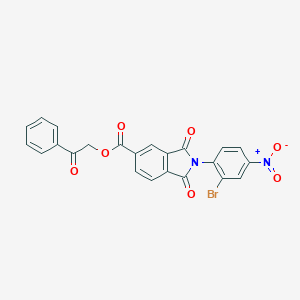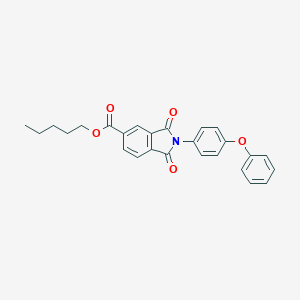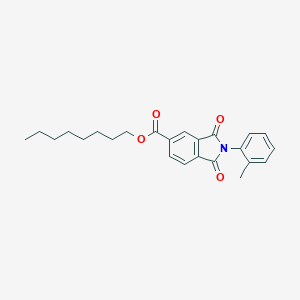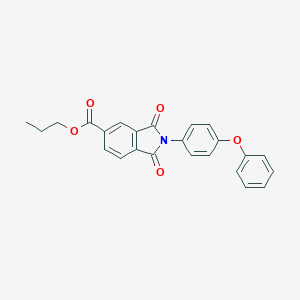![molecular formula C27H15NO6 B342377 1'-methylspiro[2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-13,3'-indole]-2',11,15-trione](/img/structure/B342377.png)
1'-methylspiro[2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-13,3'-indole]-2',11,15-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methylspiro[6H,7H,8H-bis1benzopyrano[4,3-b:3’,4’-e]pyran-7,3’-indoline]-2’,6,8-trione is a complex organic compound that belongs to the class of spirocyclic indoline derivatives. These compounds are known for their unique structural features and significant biological activities, making them of great interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-Methylspiro[6H,7H,8H-bis1benzopyrano[4,3-b:3’,4’-e]pyran-7,3’-indoline]-2’,6,8-trione involves multiple steps. One common method includes the reaction of a key intermediate, 1’-methylspiro[indoline-3,4’-piperidine], with benzenesulfonyl chloride under alkaline conditions . This reaction yields various derivatives, which can be further purified and characterized.
Chemical Reactions Analysis
1’-Methylspiro[6H,7H,8H-bis1benzopyrano[4,3-b:3’,4’-e]pyran-7,3’-indoline]-2’,6,8-trione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-Methylspiro[6H,7H,8H-bis1benzopyrano[4,3-b:3’,4’-e]pyran-7,3’-indoline]-2’,6,8-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-Methylspiro[6H,7H,8H-bis1benzopyrano[4,3-b:3’,4’-e]pyran-7,3’-indoline]-2’,6,8-trione involves its interaction with specific molecular targets. For example, it has been shown to bind to proteins such as CDK, c-Met, and EGFR, inhibiting their activity and leading to the suppression of cancer cell proliferation . The compound’s unique structure allows it to fit into the active sites of these proteins, disrupting their normal function.
Comparison with Similar Compounds
1’-Methylspiro[6H,7H,8H-bis1benzopyrano[4,3-b:3’,4’-e]pyran-7,3’-indoline]-2’,6,8-trione can be compared with other spirocyclic indoline derivatives, such as:
- 1’-Methylspiro[indoline-3,4’-piperidine]
- Spiro[indoline-3,4’-pyran]
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of rings and functional groups in 1’-Methylspiro[6H,7H,8H-bis1benzopyrano[4,3-b:3’,4’-e]pyran-7,3’-indoline]-2’,6,8-trione gives it distinct properties and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C27H15NO6 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1'-methylspiro[2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-13,3'-indole]-2',11,15-trione |
InChI |
InChI=1S/C27H15NO6/c1-28-17-11-5-4-10-16(17)27(26(28)31)20-22(14-8-2-6-12-18(14)32-24(20)29)34-23-15-9-3-7-13-19(15)33-25(30)21(23)27/h2-13H,1H3 |
InChI Key |
DGVHLNJZBMYUCR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C5=CC=CC=C5OC4=O)OC6=C3C(=O)OC7=CC=CC=C76 |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C5=CC=CC=C5OC4=O)OC6=C3C(=O)OC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Butoxycarbonyl)anilino]carbonyl}-4,5-dichlorobenzoic acid](/img/structure/B342294.png)
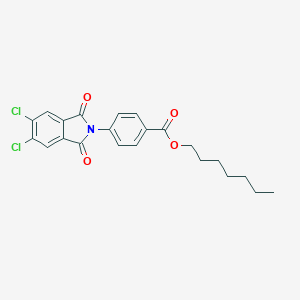
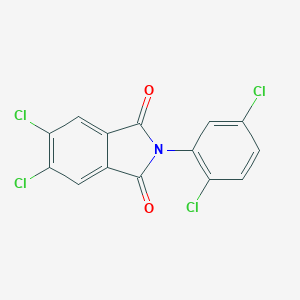
![4,5-dichloro-2-[(4-methoxyanilino)carbonyl]benzoic acid](/img/structure/B342298.png)
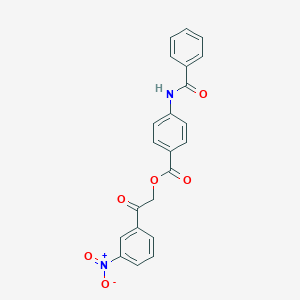
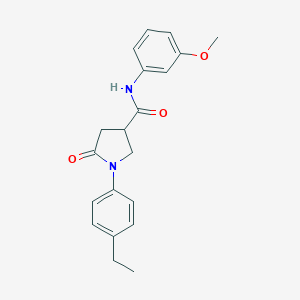
![2-Oxo-2-phenylethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B342303.png)
![Butyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B342304.png)
![N-(3,4-dichlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B342310.png)
